molecular formula C15H18N2OS B5814844 N'-(3-acetylphenyl)-N,N-diallylthiourea

N'-(3-acetylphenyl)-N,N-diallylthiourea

Cat. No.: B5814844
M. Wt: 274.4 g/mol
InChI Key: RFMCCCIHMBHDHT-UHFFFAOYSA-N
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Description

N'-(3-Acetylphenyl)-N,N-diallylthiourea is a thiourea derivative characterized by a 3-acetylphenyl group attached to the thiocarbonyl nitrogen and two allyl groups on the remaining nitrogen atoms. Thioureas are versatile compounds with applications in medicinal chemistry (enzyme inhibition), polymer science, and agrochemicals due to their hydrogen-bonding capacity and structural flexibility.

Properties

IUPAC Name

3-(3-acetylphenyl)-1,1-bis(prop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-4-9-17(10-5-2)15(19)16-14-8-6-7-13(11-14)12(3)18/h4-8,11H,1-2,9-10H2,3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMCCCIHMBHDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

  • 3-Acetyl-1-phenylthiourea (C₉H₁₀N₂OS) : Lacks allyl groups, featuring a phenyl substituent. The acetyl group enhances hydrogen-bonding ability, making it effective in enzyme inhibition. Its simpler structure results in lower molecular weight (194.25 g/mol) compared to the diallyl variant .
  • N,N'-Diphenylthiourea (C₁₃H₁₂N₂S) : Contains two phenyl groups, increasing hydrophobicity (logP ~2.5). Used as a stabilizer in polymers, contrasting with acetylphenyl derivatives’ biological roles. The absence of acetyl or allyl groups reduces electronic complexity .
  • N-(3-Acetylphenyl)-N'-propionylthiourea (C₁₂H₁₄N₂O₂S): Replaces allyl groups with a propionyl chain.

Structural and Functional Diversity

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
N'-(3-Acetylphenyl)-N,N-diallylthiourea* C₁₄H₁₇N₃OS 3-Acetylphenyl, N,N-diallyl 283.37 Hypothesized enzyme inhibition, polymer precursor
3-Acetyl-1-phenylthiourea C₉H₁₀N₂OS 3-Acetylphenyl, N-phenyl 194.25 Enzyme inhibitor
N,N'-Diphenylthiourea C₁₃H₁₂N₂S N,N'-Diphenyl 228.31 Polymer stabilizer, vulcanization
N-(3-Acetylphenyl)-N'-(3,4-dimethoxybenzoyl)thiourea C₁₈H₁₈N₂O₄S 3-Acetylphenyl, dimethoxybenzoyl 358.41 Enzyme inhibition (enhanced aromatic interactions)
N-(2-Hydroxyethyl)-N'-(3-methylphenyl)thiourea C₁₀H₁₄N₂OS 3-Methylphenyl, hydroxyethyl 210.29 Improved solubility due to hydroxyl group

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